molecular formula C11H13BrO B2498526 1-Bromo-3-(1-methoxycyclobutyl)benzene CAS No. 1895962-42-1

1-Bromo-3-(1-methoxycyclobutyl)benzene

Cat. No.: B2498526
CAS No.: 1895962-42-1
M. Wt: 241.128
InChI Key: HOJVUOBYINTZGI-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxycyclobutyl)benzene is an organic compound with the molecular formula C11H13BrO. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a methoxycyclobutyl group is attached to the third carbon of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(1-methoxycyclobutyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(1-methoxycyclobutyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and recrystallization helps in obtaining the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(1-methoxycyclobutyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of 3-(1-methoxycyclobutyl)phenol, 3-(1-methoxycyclobutyl)aniline, or 3-(1-methoxycyclobutyl)thiophenol.

    Oxidation Reactions: Formation of 3-(1-methoxycyclobutyl)benzaldehyde or 3-(1-methoxycyclobutyl)benzoic acid.

    Reduction Reactions: Formation of 3-(1-methoxycyclobutyl)benzene.

Scientific Research Applications

1-Bromo-3-(1-methoxycyclobutyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-(1-methoxycyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxycyclobutyl group can undergo various transformations, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(1-methoxycyclobutyl)benzene is unique due to the presence of the methoxycyclobutyl group, which imparts distinct chemical and physical properties compared to other brominated aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-bromo-3-(1-methoxycyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-13-11(6-3-7-11)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJVUOBYINTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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